![molecular formula C10H12F2O2 B12075789 [4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
[4-(2,2-Difluoropropoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2-Difluoropropoxy)phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a 2,2-difluoropropoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Difluoropropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Hydroxybenzyl alcohol+2,2-Difluoropropyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification steps such as distillation or crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(2,2-Difluoropropoxy)phenyl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products
Oxidation: 4-(2,2-Difluoropropoxy)benzaldehyde or 4-(2,2-Difluoropropoxy)benzoic acid.
Reduction: 4-(2,2-Difluoropropoxy)phenylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[4-(2,2-Difluoropropoxy)phenyl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which [4-(2,2-Difluoropropoxy)phenyl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
[4-(2,2-Difluoropropoxy)phenyl]methanol: can be compared with other phenylmethanol derivatives:
[4-(2,2-Difluoroethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a propoxy group, leading to different physicochemical properties.
[4-(2,2-Difluoropropoxy)phenyl]ethanol:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
[4-(2,2-difluoropropoxy)phenyl]methanol |
InChI |
InChI=1S/C10H12F2O2/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5,13H,6-7H2,1H3 |
InChI Key |
GSGBMFBMPCMLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


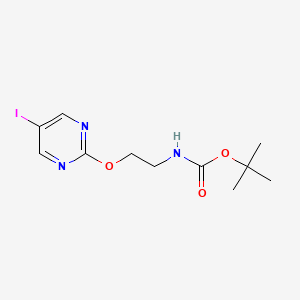

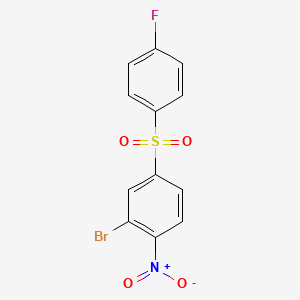
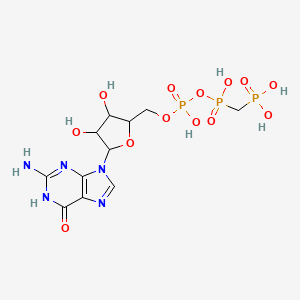
![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
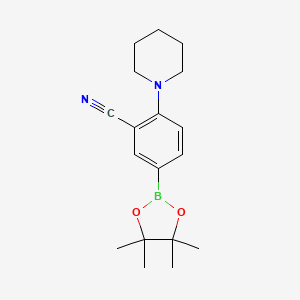
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
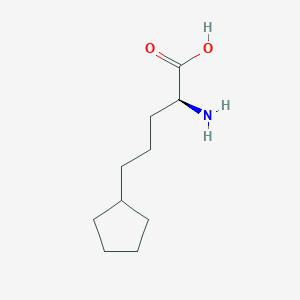


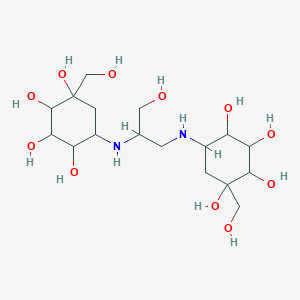
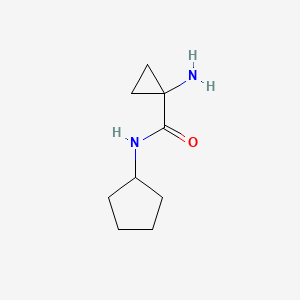
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)
